Product packaging for {2-Oxaspiro[4.4]nonan-3-yl}methanamine(Cat. No.:CAS No. 2059971-05-8)

{2-Oxaspiro[4.4]nonan-3-yl}methanamine

Cat. No.: B2933263
CAS No.: 2059971-05-8
M. Wt: 155.241
InChI Key: VCZZDWBQSDIVTP-UHFFFAOYSA-N
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Description

{2-Oxaspiro[4.4]nonan-3-yl}methanamine (CAS# 2059971-05-8) is a spirocyclic organic compound of molecular formula C9H17NO and molecular weight 155.24 g/mol, characterized by a unique structure featuring an oxygen-containing ring spiro-fused to a cyclopentane moiety, with a primary amine ( -CH2NH2 ) functional group . This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry. Spirocyclic scaffolds like this one are of significant interest in drug discovery due to their three-dimensionality and potential for improving metabolic stability and binding specificity compared to flat, aromatic structures . The primary amine group serves as a versatile handle for further chemical modifications, allowing researchers to create amides, sulfonamides, or secondary and tertiary amines, facilitating the exploration of structure-activity relationships . While specific biological data for this exact compound may be limited, its close structural analogs, such as (6-Oxaspiro[3.5]nonan-7-YL)methanamine , are investigated as key intermediates in the development of pharmaceutical agents, including angiotensin receptor antagonists, and are noted for their potential in central nervous system (CNS) drug discovery due to properties that may enhance blood-brain barrier penetration . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2933263 {2-Oxaspiro[4.4]nonan-3-yl}methanamine CAS No. 2059971-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.4]nonan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZZDWBQSDIVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxaspiro 4.4 Nonan 3 Yl Methanamine and Its Derivatives

General Synthetic Strategies for Spiro[4.4]nonane Amines and Related Heterocycles

The construction of the spiro[4.4]nonane skeleton, particularly the amine and oxa-amine variants, relies on a range of synthetic approaches. These strategies can be broadly categorized by the method used to form the critical spirocyclic junction.

Cyclization reactions are fundamental to forming the heterocyclic rings in spiro compounds. For spiroketals, these reactions often involve the intramolecular attack of a hydroxyl group onto a ketone or a related precursor. nih.gov Common strategies include acid-catalyzed cyclization of glycal epoxides, which can proceed under thermodynamic or kinetic control to yield different stereoisomers. nih.gov Enzymatic processes and oxidative cyclizations also provide routes to spiroketal formation. nih.govresearchgate.net

For the synthesis of spiroamines and their derivatives, intramolecular cyclization of precursors containing both amine and electrophilic functionalities is a key strategy. researchgate.net Methods such as 1,3-dipolar cycloadditions have been successfully employed, particularly in solid-phase synthesis to generate libraries of spirocyclic heterocycles. nih.gov Additionally, domino radical bicyclization represents a powerful technique for creating 1-azaspiro[4.4]nonane derivatives from functionalized oxime ethers. acs.org These radical processes involve the formation and subsequent capture of alkoxyaminyl radicals to construct the spirocyclic system. acs.org

Spiroannulation refers to the formation of a spirocycle through a ring-forming reaction. A variety of annulation strategies have been developed for creating spiro[4.4]nonane systems. researchgate.net These include [3+2] annulation reactions, Diels-Alder reactions, and photochemical approaches. researchgate.netresearchgate.net For instance, phosphine-catalyzed [3+2]-cycloadditions can be used to synthesize 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov

Other advanced techniques involve transition-metal catalysis. Rhodium(III)-catalyzed [3+2] annulation of dihydro-1H-pyrroles with internal alkynes has been shown to effectively build spiro[indene-1,2′-pyrrolidine] architectures. researchgate.net Such methods often proceed through C-H bond functionalization, demonstrating high efficiency and regioselectivity in assembling the complex spirocyclic core. researchgate.net These diverse strategies provide a toolbox for chemists to construct the fused ring systems characteristic of spiro[4.4]nonane amines. researchgate.net

Specific Reaction Pathways and Transformations

While general strategies provide a foundation, specific reaction pathways are often required to synthesize highly functionalized molecules like {2-Oxaspiro[4.4]nonan-3-yl}methanamine. The iodoarene-catalyzed oxyamination of unactivated alkenes is a notable modern approach that allows for the simultaneous formation of C-O and C-N bonds. pku.edu.cnnih.gov

A room-temperature, metal-free method utilizing an iodoarene catalyst has been developed for the oxyamination of unactivated alkenes. pku.edu.cnnih.gov This reaction difunctionalizes the alkene by incorporating an oxygen atom from an amide group within the substrate and a nitrogen atom from an external source (HNTs2). pku.edu.cn The process yields N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives, which are structurally related to the target compound. pku.edu.cnnih.gov The transformation is significant as it provides a mild and efficient alternative to traditional transition-metal-catalyzed oxyamination reactions. pku.edu.cn

The proposed mechanism involves the in situ generation of a cationic iodonium(III) intermediate, which activates the alkene. nih.gov This is followed by an intramolecular attack from the oxygen atom of the amide group to form a five-membered ring intermediate. pku.edu.cnnih.gov The reaction concludes with an SN2 reaction where the external nitrogen nucleophile (NTs2) attacks, resulting in the final oxygen and nitrogen difunctionalized product. pku.edu.cnnih.gov

The success of the iodoarene-catalyzed oxyamination is dependent on specific reaction conditions. The reaction is typically performed at room temperature in open air, highlighting its operational simplicity. pku.edu.cn A key aspect is the choice of catalyst and oxidant. While various iodoarenes can be used, their structure can influence reaction efficiency. organic-chemistry.org

The substrate scope for this reaction is broad, accommodating various unactivated alkenes with different substitution patterns. The table below summarizes the outcomes for a selection of substrates under optimized conditions, demonstrating the versatility of the method.

EntrySubstrate (Alkene)Catalyst (mol %)OxidantSolventTime (h)Yield (%)dr
1N-(pent-4-en-1-yl)benzamide2-Iodoanisole (10)m-CPBACH2Cl21285>20:1
2N-(hex-5-en-1-yl)benzamide2-Iodoanisole (10)m-CPBACH2Cl21578>20:1
3N-(4-methylpent-4-en-1-yl)benzamide2-Iodoanisole (10)m-CPBACH2Cl21292>20:1
4N-(4-phenylpent-4-en-1-yl)benzamide2-Iodoanisole (10)m-CPBACH2Cl212881.5:1
5N-allyl-4-methylbenzamide2-Iodoanisole (10)m-CPBACH2Cl21281>20:1
6N-allyl-4-methoxybenzamide2-Iodoanisole (10)m-CPBACH2Cl21275>20:1
7N-allyl-4-chlorobenzamide2-Iodoanisole (10)m-CPBACH2Cl21289>20:1

Data derived from representative findings in iodoarene-catalyzed oxyamination studies. pku.edu.cn

Control over regioselectivity is a critical challenge in alkene functionalization. In the context of intramolecular oxyamination, the reaction can often proceed via different cyclization pathways, such as 5-exo or 6-endo, leading to five- or six-membered rings, respectively. nih.gov In the iodoarene-catalyzed oxyamination of N-alkenylamides, the reaction demonstrates strong regioselectivity. pku.edu.cn

The observed selectivity is primarily for the 5-exo cyclization pathway. pku.edu.cn Mechanistic studies, supported by density functional theory (DFT) calculations, indicate that the transformation proceeds through the activation of the alkene by the generated iodonium(III) species. nih.gov The subsequent intramolecular attack is favored by the oxygen atom of the amide, rather than the nitrogen, leading to the formation of a five-membered ring intermediate. pku.edu.cnnih.gov This regiochemical outcome is a key feature of the reaction, providing a reliable route to 2,5-disubstituted tetrahydrofuran (B95107) derivatives. pku.edu.cn Asymmetric variants of this reaction using chiral iodoarenes as catalysts have also shown promise in controlling the stereochemistry of the products. pku.edu.cnnih.gov

Amination and Reduction Considerations for Oxaspiro Compounds

The synthesis of this compound often involves reductive amination as a key step. This process, while effective, requires careful control to ensure high yields and purity of the desired primary amine. The primary challenges in the amination and reduction of oxaspiro compounds lie in managing byproduct formation and maintaining precise stoichiometric control over the reagents.

Control of Byproduct Formation, e.g., Secondary Amine Generation

A significant challenge in the synthesis of primary amines via reductive amination is the potential for overalkylation, leading to the formation of secondary and tertiary amines as byproducts. harvard.edunih.gov In the context of synthesizing this compound, the initially formed primary amine can react with another molecule of the starting carbonyl compound, ultimately yielding a secondary amine.

Several strategies can be employed to mitigate the formation of these secondary amine byproducts:

Use of a Large Excess of the Amine Source: When using ammonia (B1221849) or its equivalent as the nitrogen source, employing a significant excess can statistically favor the reaction of the carbonyl intermediate with the aminating agent rather than the newly formed primary amine.

Stepwise Procedures: A two-step approach, involving the initial formation and isolation of an imine or oxime intermediate, followed by a separate reduction step, can effectively prevent overalkylation. harvard.edu This method provides greater control over the reaction pathway.

Choice of Reducing Agent: The selection of an appropriate reducing agent is crucial. Reagents like sodium triacetoxyborohydride (B8407120) are often preferred for reductive aminations as they are less reactive towards carbonyl groups compared to the iminium ion intermediate, thus minimizing the reduction of the starting material. harvard.edu

pH Control: Maintaining the reaction at an optimal pH (typically between 6 and 7) is critical. This ensures the efficient formation of the iminium ion intermediate without promoting side reactions. harvard.edu

The following table summarizes common byproducts in reductive amination and methods for their control:

ByproductFormation PathwayControl Strategy
Secondary AmineThe primary amine product reacts with another molecule of the starting aldehyde/ketone, followed by reduction. harvard.eduUse of excess ammonia, stepwise reaction (imine isolation), careful choice of reducing agent. harvard.edu
AlcoholDirect reduction of the starting carbonyl compound by the reducing agent.Use of pH-sensitive reducing agents (e.g., NaCNBH3) or those with selectivity for imines (e.g., NaBH(OAc)3).
Tertiary AmineThe secondary amine byproduct undergoes further reaction with the starting carbonyl compound and is reduced. nih.govSimilar to secondary amine control; strict stoichiometric control and optimized reaction conditions.
Hydroxylamine/OximeIncomplete reduction of intermediate species, particularly when starting from nitro compounds or using hydroxylamine. nih.govEnsuring sufficient reducing agent and reaction time; selection of a potent reducing agent.
Stoichiometric Control in Reduction Protocols

Precise stoichiometric control of the reducing agent is paramount in the synthesis of this compound to ensure the complete reduction of the imine or other nitrogen-containing intermediate without causing unwanted side reactions. The ideal amount of reducing agent depends on the specific reagent used and the nature of the substrate.

For instance, when using borohydride (B1222165) reagents such as sodium borohydride or sodium cyanoborohydride, a slight excess is often employed to drive the reaction to completion. However, a large excess should be avoided as it can lead to the reduction of other functional groups or increase the formation of byproducts.

The table below outlines common reducing agents used in reductive amination and considerations for their stoichiometry:

Reducing AgentTypical Stoichiometry (molar equivalents)Key Considerations
Sodium Borohydride (NaBH4)1.0 - 1.5Can reduce aldehydes and ketones; often used in a stepwise process after imine formation.
Sodium Cyanoborohydride (NaCNBH3)1.0 - 1.2Effective at acidic pH; selective for imines over carbonyls, but is highly toxic. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)3)1.0 - 1.5Mild and selective for imines; less toxic than NaCNBH3 and effective for a wide range of substrates. harvard.edu
Catalytic Hydrogenation (H2/Catalyst)Catalytic"Green" method, but may require high pressure and can be sensitive to functional groups. Can also reduce nitro groups. nih.gov

Derivatization and Functionalization Reactions

The this compound scaffold, with its primary amine and heterocyclic ether, offers multiple sites for further chemical modification. These derivatization reactions are crucial for exploring the structure-activity relationships of this compound class in various applications.

Oxidation of Amine and Heterocyclic Moieties

The amine and the oxaspirocyclic core of this compound can undergo oxidation under specific conditions. The primary amine can be oxidized to various nitrogen-containing functional groups, such as imines, oximes, or nitro compounds, although these transformations can sometimes be challenging to control.

The ether linkage within the 2-oxaspiro[4.4]nonane ring system is generally stable to many oxidizing agents. However, under harsh oxidative conditions, cleavage of the ether bond could potentially occur. The specific outcomes of oxidation reactions will be highly dependent on the choice of oxidant and the reaction conditions employed.

Formation of Sulfonamide Derivatives

The primary amine of this compound can readily react with various sulfonyl chlorides in the presence of a base to form the corresponding sulfonamide derivatives. mdpi.com This reaction is a robust and widely used method for amine functionalization.

The general synthetic scheme for the formation of sulfonamide derivatives is as follows: A solution of this compound in a suitable solvent, such as dichloromethane, is treated with a sulfonyl chloride in the presence of a base like triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction. The resulting sulfonamide can then be isolated and purified.

The following table provides examples of potential sulfonamide derivatives that could be synthesized from this compound:

Sulfonyl Chloride ReactantResulting Sulfonamide Derivative
Methanesulfonyl chlorideN-({2-Oxaspiro[4.4]nonan-3-yl}methyl)methanesulfonamide
Benzenesulfonyl chlorideN-({2-Oxaspiro[4.4]nonan-3-yl}methyl)benzenesulfonamide
p-Toluenesulfonyl chlorideN-({2-Oxaspiro[4.4]nonan-3-yl}methyl)-4-methylbenzenesulfonamide
Construction of Substituted Methanamine Analogues

The methanamine side chain of this compound can be further elaborated to create a variety of substituted analogues. One common approach is N-alkylation, where the primary amine is reacted with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. Reductive amination can also be employed to introduce alkyl groups by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent. nih.gov

These modifications allow for the systematic alteration of the steric and electronic properties of the amine, which can be crucial for modulating its biological activity or chemical reactivity. The synthesis of such analogues is a key strategy in medicinal chemistry and materials science. nih.gov

Stereochemical Aspects and Asymmetric Synthesis of Spirocyclic Amines

Chiral Properties of the Spiro[4.4]nonane Core and its Stereogenic Center

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. libretexts.org Such molecules are known as enantiomers, and they often exhibit different biological activities. The primary source of chirality in many organic molecules is the presence of one or more stereogenic centers, typically a tetrahedral carbon atom bonded to four different substituents. libretexts.orgfiu.edu

The spiro[4.4]nonane core possesses inherent chirality centered at the spiroatom, the quaternary carbon where the two five-membered rings connect. This spiro carbon is a stereogenic center because it is attached to four different groups, considering the distinct paths around each ring. fiu.edu The constrained nature of the fused rings prevents free rotation, locking the molecule into a specific chiral conformation. For instance, X-ray analysis of chiral spiro(4,4)nonane-1,6-dione reveals that the five-membered rings adopt a conformation between an envelope and a half-chair form. rsc.org

In the specific case of {2-Oxaspiro[4.4]nonan-3-yl}methanamine, chirality arises from two distinct stereogenic centers:

The C3 Carbon: This carbon atom, part of the oxaspiro ring, is bonded to four different groups: the adjacent oxygen atom (O2), the spiro carbon (C4), a hydrogen atom, and the methanamine group (-CH₂NH₂).

The presence of these two stereogenic centers means that the molecule can exist as four possible stereoisomers: two pairs of enantiomers (RR/SS) and (RS/SR), which are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties, allowing for their potential separation. fiu.eduualberta.ca

Enantioselective Synthetic Approaches to this compound Analogues

Due to the distinct pharmacological profiles often exhibited by different enantiomers, developing synthetic methods that selectively produce a single desired enantiomer is of paramount importance. researchgate.net Enantioselective synthesis aims to create chiral molecules with a high degree of stereochemical purity, primarily through the use of chiral catalysts or chiral auxiliaries. researchgate.netnih.gov

Chiral catalysts create a stereochemically defined environment that favors the formation of one enantiomer over its mirror image. This strategy is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral spirocycles. rsc.orgchemistryviews.org

Transition-Metal Catalysis: Chiral ligands coordinated to a metal center, such as rhodium, copper, or gold, can induce high levels of asymmetry in a variety of reactions. rsc.orgrsc.org For example, copper-catalyzed three-component reactions using a chiral guanidinium (B1211019) ligand have been employed to construct spirocycles with high diastereoselectivity and enantioselectivity. rsc.org Similarly, rhodium(III) catalysts have been used in dual C-H activation reactions to form axially chiral spirocycles. rsc.org Gold-catalyzed spirocyclization of enyne esters represents another powerful method for accessing spirocyclic systems like azaspiro[4.4]nonenones. rsc.org

Organocatalysis: This approach uses small, chiral organic molecules to catalyze stereoselective transformations. Chiral phosphoric acids, derived from BINOL, have proven effective in catalyzing intramolecular cyclizations to generate axially chiral spiro-bisindoles with high enantioselectivity. chemistryviews.org Furthermore, quinine-derived chiral squaramide organocatalysts have been used to construct complex spiro-tetrahydroquinoline scaffolds through asymmetric cascade reactions, achieving excellent yields and stereoselectivities. rsc.org

A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral starting material to direct a subsequent stereoselective reaction. nih.govwikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a reliable and well-established strategy for asymmetric synthesis. researchgate.net

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. nih.govwikipedia.org In the context of spirocyclic synthesis, a chiral bicyclic lactam has been successfully employed as a chiral auxiliary in SNAr reactions to generate spirooxindoles with excellent enantioselectivity. researchgate.net The auxiliary controls the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. For the synthesis of the amine functionality, chiral sulfinamides, such as tert-butanesulfinamide, are particularly effective. Asymmetric addition of a Grignard reagent to a chiral tert-butanesulfinyl imine can produce chiral amines with a high degree of stereochemical control. wikipedia.org

The general process involves three key steps:

Covalent attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to form the new stereocenter(s), where the auxiliary sterically or electronically directs the approach of the reagent.

Removal of the auxiliary to yield the desired chiral product.

Diastereoselective Control in Multi-step Synthesis

When a molecule contains multiple stereocenters, such as this compound, controlling the relative configuration between these centers is crucial. This is known as diastereoselective control. nih.gov The goal is to synthesize a single diastereomer out of several possibilities. Diastereoselectivity can be influenced by the choice of catalysts, reagents, solvents, and reaction temperature. researchgate.netnih.gov

For instance, in syntheses utilizing chiral auxiliaries, the diastereomeric ratio (dr) of the product can often be optimized by tuning the reaction conditions. An example is the enantioselective synthesis of spirooxoindoles, where the choice of base and reaction temperature was shown to have a dramatic impact on the diastereoselectivity of the key SNAr reaction. researchgate.net

Below is a data table illustrating the effect of reaction conditions on the diastereomeric ratio in a chiral auxiliary-controlled synthesis.

EntryBaseTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1K₂CO₃25901 : 1
2NaH-157270 : 30
3LiHMDS-265899 : 1
4NaHMDS-717599 : 1
5KHMDS-356599 : 1

As the table demonstrates, changing the base from K₂CO₃ to a hindered base like LiHMDS, NaHMDS, or KHMDS dramatically improved the diastereomeric ratio from 1:1 to 99:1, showcasing a high level of diastereoselective control. researchgate.net This level of precision is essential in a multi-step synthesis to ensure the final product is obtained as a single, pure stereoisomer.

Computational and Theoretical Chemistry Studies

Mechanistic Investigations through Quantum-Chemical Calculations

Detailed mechanistic investigations using quantum-chemical calculations for reactions involving {2-Oxaspiro[4.4]nonan-3-yl}methanamine have not been reported in the scientific literature. Such studies are crucial for understanding the intricate details of chemical transformations at a molecular level.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

There are no published studies that utilize Density Functional Theory (DFT) to elucidate the reaction pathways related to the synthesis or reactivity of this compound. DFT is a powerful computational method that could provide significant insights into the electronic structure and energetics of the molecules involved in its formation and subsequent reactions.

Analysis of Transition States and Activation Barriers

A critical aspect of understanding reaction kinetics is the analysis of transition states and the calculation of activation barriers. Currently, there is no available research that reports on the computational analysis of transition states or the activation energies for any reaction involving this compound.

Prediction and Understanding of Stereoselectivity

The stereochemistry of this compound is a key feature, but computational studies aimed at predicting or explaining the stereoselectivity of its formation or reactions are absent from the literature.

Substrate Distortion and Conformational Factors in Stereocontrol

The influence of substrate distortion and other conformational factors on the stereochemical outcome of reactions is an important area of computational chemistry. However, no studies have been published that apply these principles to understand the stereocontrol in reactions leading to or involving this compound.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which involve the influence of orbital alignment on reaction pathways, have not been computationally investigated for this compound. Such studies would be invaluable for rationalizing and predicting its chemical behavior.

Molecular Modeling of Spirocyclic Amine Conformations

The three-dimensional structure and conformational preferences of this compound have not been the subject of molecular modeling studies. A computational conformational analysis would be essential for understanding its interactions with other molecules, such as biological targets or catalysts.

Applications in Organic Synthesis As Chiral Building Blocks and Synthons

{2-Oxaspiro[4.4]nonan-3-yl}methanamine as a Versatile Heterocyclic Building Block

There is a notable absence of specific studies in the scientific literature that describe the use of this compound as a versatile heterocyclic building block. General research into spirocyclic systems highlights their potential, but direct evidence of this particular compound's utility is not found.

Role in the Construction of Complex Molecular Architectures

Similarly, a review of available research does not yield specific examples of this compound being employed in the construction of complex molecular architectures. While the synthesis of various spirocyclic compounds is an active area of research, the application of this specific aminomethyl lactone derivative in total synthesis or the development of intricate molecular frameworks is not documented.

Precursor in Chiral Pool Synthesis for Advanced Intermediates

The concept of chiral pool synthesis, which utilizes readily available enantiopure compounds as starting materials, is a powerful strategy in asymmetric synthesis. However, there is no specific information available to suggest that this compound is a commonly used precursor in this context for the synthesis of advanced intermediates.

Utilization of Rigid Spirocyclic Frameworks for Controlled Functional Group Disposition

The rigid nature of spirocyclic frameworks is a well-established principle in stereocontrolled synthesis, allowing for precise positioning of substituents. While this concept applies broadly to spirocycles, there are no specific studies detailing the utilization of the this compound framework for the controlled disposition of its functional groups in subsequent chemical transformations.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "{2-Oxaspiro[4.4]nonan-3-yl}methanamine," providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" provides critical information regarding the number of different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would exhibit characteristic signals for the protons of the spirocyclic core and the aminomethyl group.

Based on data from similar spirocyclic systems, the expected ¹H NMR chemical shifts for "this compound" are as follows semanticscholar.org:

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH-O-4.01 – 3.89m
-CH₂-N3.55dd
-CH₂- (cyclopentyl)2.77dd
-NH₂Variablebr s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "m" denotes a multiplet, "dd" a doublet of doublets, and "br s" a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. For "this compound," distinct signals are expected for the spiro carbon, the carbons of the lactone ring, the cyclopentyl ring, and the aminomethyl group.

Expected ¹³C NMR chemical shifts for key carbons are generally observed in the following regions for similar spiro-gamma-lactam structures libretexts.org:

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Lactone)~170 - 185
Spiro C~80 - 100
-CH-O-~70 - 85
-CH₂-N~40 - 50
Cyclopentyl CH₂~20 - 40

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of atoms within "this compound."

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, COSY would show correlations between the proton on the carbon bearing the oxygen and the adjacent methylene (B1212753) protons of the lactone ring, as well as couplings between the protons within the cyclopentyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton spectrum. For example, the proton signal of the aminomethyl group would show a correlation to the corresponding carbon signal in the HMQC/HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the spiro carbon, by observing correlations from nearby protons. For example, protons on the carbons adjacent to the spiro center would show a correlation to the spiro carbon in the HMBC spectrum.

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of "this compound" from reaction mixtures and for the assessment of its purity.

Column chromatography is a standard and widely used method for the purification of organic compounds. For "this compound," a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether nih.gov. By gradually increasing the polarity of the eluent, compounds with different polarities can be separated. The progress of the separation is monitored by thin-layer chromatography (TLC).

A typical purification procedure might involve the following:

ParameterDescription
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase A gradient of ethyl acetate in petroleum ether (e.g., 1:3 v/v) nih.gov
Monitoring Thin-layer chromatography (TLC) with UV visualization or staining

Since "this compound" possesses a chiral center at the spiro carbon, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis where the goal is to produce one enantiomer preferentially.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are commonly used for the resolution of a wide range of chiral compounds mdpi.com.

A general approach for chiral HPLC analysis would involve:

ParameterDescription
Chiral Stationary Phase e.g., Amylose or cellulose derivatives (e.g., Chiralpak® series)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol)
Detector UV detector (if the molecule has a chromophore) or a refractive index detector

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For "this compound," techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule. nih.govnih.gov This technique provides precise coordinates of each atom in a crystalline solid, thereby revealing bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For a molecule such as this compound, which possesses multiple stereocenters, X-ray crystallography is the definitive tool to elucidate its exact stereochemical identity.

The determination of absolute stereochemistry is crucial as different enantiomers and diastereomers of a compound can exhibit significantly different biological activities. X-ray diffraction analysis of a suitable single crystal of an enantiomerically pure compound allows for the assignment of the absolute configuration, often by utilizing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net

While specific crystallographic data for this compound is not currently available in publicly accessible databases, the analysis of structurally related spirocyclic compounds provides a clear indication of the type of data that would be obtained from such an experiment. Research on various oxaspiro[4.4]nonane derivatives has successfully employed X-ray crystallography to confirm their molecular structures and stereochemistry.

For illustrative purposes, the table below presents crystallographic data for a related spirocyclic compound, 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate. This data exemplifies the detailed structural information that can be derived from a single-crystal X-ray diffraction study.

ParameterValue
Chemical FormulaC₂₈H₃₁ClO₄
Formula Weight467.00
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9224 (11)
b (Å)14.2735 (12)
c (Å)14.3209 (11)
β (°)113.9567 (17)
Volume (ų)2600.7 (4)
Z4
RadiationMo Kα
Temperature (K)296 (1)

This data is for the related compound 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate and is presented for illustrative purposes.

Should a synthesis of this compound yield a crystalline material, X-ray crystallography would be the indispensable next step for the unequivocal confirmation of its three-dimensional structure and, most importantly, the absolute stereochemistry of its chiral centers. This would be essential for any further studies involving its chemical properties or biological interactions.

Future Research Directions and Methodological Advancements

Development of Novel and Atom-Economical Synthetic Routes

A primary objective in modern organic synthesis is the maximization of atom economy, a concept that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with poor atom economy, such as those relying on stoichiometric reagents or extensive use of protecting groups, generate significant waste, increasing both environmental impact and cost. wikipedia.org In contrast, atom-economical reactions, such as catalytic hydrogenations and cycloadditions, are inherently more efficient. nih.gov

Future efforts in synthesizing the {2-Oxaspiro[4.4]nonan-3-yl}methanamine scaffold should prioritize the development of novel synthetic pathways that embody the principle of atom economy. This includes the design of cascade or domino reactions, where multiple bond-forming events occur in a single operation, thereby reducing step counts and minimizing waste. nih.gov C-H activation is another powerful strategy that can dramatically shorten synthetic sequences by directly functionalizing carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes to a Spirocyclic Core

MetricTraditional Linear SynthesisNovel Atom-Economical SynthesisRationale for Improvement
Synthetic Strategy Multi-step linear sequence with protecting groups and stoichiometric reagents.Convergent catalytic cascade or domino reaction.Reduces the number of synthetic operations and purification steps.
Estimated Step Count 8-10 steps3-4 stepsFewer steps lead to higher overall yield and less resource consumption. nih.gov
Atom Economy (%) Low (<20%)High (>70%)Maximizes the incorporation of starting material atoms into the product. wikipedia.orgnih.gov
Key Reactions Wittig reaction, Grignard additions, protection/deprotection.Catalytic cycloaddition, C-H functionalization, tandem cyclization.Catalytic processes generate minimal stoichiometric byproducts. nih.gov

Exploration of Green Chemistry Principles in Spirocyclic Amine Synthesis

The synthesis of complex molecules like this compound must align with the principles of green chemistry to ensure environmental sustainability. nih.gov This philosophy encompasses 12 core principles, including waste prevention, the use of safer solvents, energy efficiency, and the application of catalysis. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles to Spirocyclic Amine Synthesis

Green Chemistry PrincipleProposed Methodological AdvancementPotential Impact
1. Prevention Design convergent synthetic routes to minimize byproduct formation at each stage.Reduces overall waste generation and improves process efficiency.
5. Safer Solvents & Auxiliaries Utilize water, supercritical fluids, or ionic liquids as reaction media; explore solvent-free conditions. nih.govDecreases reliance on volatile and toxic organic solvents.
7. Use of Renewable Feedstocks Investigate synthetic pathways starting from bio-derived materials.Reduces dependence on petrochemical starting materials.
9. Catalysis Replace stoichiometric reagents with selective catalytic alternatives (e.g., metal, organo-, or bio-catalysts). nih.govIncreases reaction efficiency and significantly lowers waste production.

Integration of Machine Learning and AI in Reaction Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how synthetic routes are designed and optimized. preprints.org Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose entirely new synthetic pathways with greater speed and accuracy than traditional methods. preprints.orgbeilstein-journals.orgnih.gov

Table 3: Impact of AI and Machine Learning in Synthesis Optimization

AI/ML ApplicationFunctionPotential Impact on Synthesis
Retrosynthesis Planning Generates and ranks potential synthetic routes based on reaction databases and predictive models. beilstein-journals.orgAccelerates the discovery of novel, efficient, and synthetically accessible pathways.
Reaction Condition Optimization Predicts the optimal solvent, temperature, catalyst, and reagents for a given transformation. preprints.orgnih.govMaximizes product yield and selectivity while minimizing experimental effort.
Predictive Analytics Incorporates green chemistry metrics into route selection to favor more sustainable processes. gcande.orgEnsures that selected routes are not only efficient but also environmentally conscious from the design stage.
Catalyst Design Screens virtual libraries of potential catalysts to identify promising candidates for specific reactions. gcande.orgReduces the time and cost associated with discovering and developing new catalytic systems.

Expanding the Synthetic Utility of Oxaspiro[4.4]nonane Derivatives

The this compound scaffold serves as a valuable starting point for the creation of diverse chemical libraries for drug discovery. mdpi.com The inherent three-dimensionality of the spirocyclic core is a desirable feature for disrupting protein-protein interactions and improving pharmacological profiles compared to "flat" aromatic compounds. mdpi.com The primary amine functional group is a versatile handle for a wide array of chemical modifications, allowing for systematic exploration of the surrounding chemical space.

Future research will focus on leveraging this functional group to synthesize libraries of derivatives. For example, acylation reactions can produce a range of amides, while reductive amination can be used to introduce various alkyl and aryl substituents. These derivatives can then be screened for biological activity across different therapeutic areas, including oncology, neuroscience, and infectious diseases, where spirocyclic compounds have already shown promise. nih.govmdpi.com The oxaspiro[4.4]nonane core itself can be further modified, building on the initial scaffold to create even more complex and structurally unique molecules for biological screening.

Table 4: Potential Derivatization Strategies and Applications

Derivative ClassSynthetic ReactionPotential Therapeutic Area of Exploration
N-Acyl Amides Acylation with acid chlorides or anhydrides.Oncology, Anti-inflammatory.
N-Sulfonylamides Reaction with sulfonyl chlorides (e.g., Hinsberg reaction).Antiviral, Metabolic Diseases.
Substituted Amines (Secondary/Tertiary) Reductive amination with aldehydes or ketones.Central Nervous System (CNS) Disorders.
Ureas and Thioureas Reaction with isocyanates or isothiocyanates.Enzyme Inhibition, Anticancer. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {2-Oxaspiro[4.4]nonan-3-yl}methanamine in laboratory settings?

  • Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:

Spirocyclization : Reacting a bicyclic ketone precursor with a Grignard reagent to form the spirocyclic backbone.

Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution, using reagents like NaBH3CN or NH3 in anhydrous conditions .

Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization from ethanol/water mixtures.

  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the spirocyclic structure and amine group. For example, the methanamine proton appears as a triplet at δ ~2.7 ppm due to coupling with adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 156.1384).
  • X-ray Crystallography : Single-crystal diffraction (using ORTEP-III software) resolves bond angles and spatial configuration, critical for confirming the spiro[4.4] framework .

Q. What safety protocols are essential for handling this compound?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation : Use fume hoods (P271) and avoid ignition sources (P210).
  • Storage : Keep in airtight containers under inert gas (Ar/N2) at 2–8°C (P233, P235) .
    • Emergency Response : For spills, neutralize with 5% acetic acid and collect waste in designated containers (P390) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Approach :

2D NMR : Perform HSQC and HMBC to assign overlapping signals. For instance, HMBC correlations between the methanamine protons and the spiro-oxygenated carbon confirm connectivity .

Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Design of Experiments (DoE) :

  • Parameters : Vary reaction temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (>50°C) may increase ring-opening byproducts, reducing yield .
    • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol :

Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

Analytical Methods : Monitor degradation via UPLC-MS; major degradation products (e.g., hydrolyzed spiro ring) appear as new peaks with m/z 142.0893 .

Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Workflow :

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess amine group accessibility.

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The spiro-oxygen atom shows high electrophilicity (f<sup>−</sup> = 0.15), making it prone to nucleophilic attack .

Docking Studies : Predict binding affinities with biological targets (e.g., amine receptors) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.